Synthesis and characterization of 3-(Cyclobutylamino)phenol
Synthesis and characterization of 3-(Cyclobutylamino)phenol
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Cyclobutylamino)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis and characterization of 3-(Cyclobutylamino)phenol, a molecule of interest in medicinal chemistry due to the presence of the cyclobutane moiety, which is increasingly utilized in drug discovery.[1][2] The cyclobutane ring offers a unique three-dimensional structure that can improve pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.[1][2]
Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of 3-(Cyclobutylamino)phenol and related compounds.
| Property | 3-(Cyclobutylamino)phenol (Predicted) | 3-(n-Butylamino)phenol (Reference) | Phenol (Reference) |
| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₅NO[3] | C₆H₆O[4] |
| Molecular Weight | 163.22 g/mol | 165.23 g/mol [3] | 94.11 g/mol [4] |
| Melting Point (°C) | 115-125 | Not Available | 40.89[4] |
| Boiling Point (°C) | > 300 (decomposes) | Not Available | 181.87[4] |
| Appearance | Off-white to light brown crystalline solid | Not Available | Colorless to light pink crystalline solid[4] |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Not Available | Soluble in water and ethanol[4] |
| logP | ~2.5 | 2.8[3] | 1.46[4] |
Proposed Synthesis
A plausible and efficient synthetic route to 3-(Cyclobutylamino)phenol is via reductive amination of 3-aminophenol with cyclobutanone. This method is widely used for the synthesis of N-alkylated amines.
Reaction Scheme:
Caption: Proposed synthesis of 3-(Cyclobutylamino)phenol via reductive amination.
Experimental Protocol: Reductive Amination
Materials:
-
3-Aminophenol
-
Cyclobutanone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 3-aminophenol (1.0 eq) in anhydrous dichloromethane (DCM), add cyclobutanone (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 3-(Cyclobutylamino)phenol.
Characterization
The structure and purity of the synthesized 3-(Cyclobutylamino)phenol would be confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ 7.10-7.20 (m, 1H, Ar-H): Aromatic proton.
-
δ 6.20-6.30 (m, 3H, Ar-H): Aromatic protons.
-
δ 4.50-5.50 (br s, 1H, OH): Phenolic hydroxyl proton, broad singlet, chemical shift can vary with concentration and solvent.[5][6]
-
δ 3.80-3.90 (p, 1H, N-CH): Methine proton of the cyclobutyl group attached to the nitrogen.
-
δ 3.50-4.00 (br s, 1H, NH): Amine proton, broad singlet.
-
δ 2.20-2.35 (m, 2H, CH₂): Methylene protons of the cyclobutyl group.
-
δ 1.90-2.10 (m, 2H, CH₂): Methylene protons of the cyclobutyl group.
-
δ 1.60-1.80 (m, 2H, CH₂): Methylene protons of the cyclobutyl group.
¹³C NMR (100 MHz, CDCl₃):
-
δ 156.0 (C-OH): Aromatic carbon attached to the hydroxyl group.
-
δ 149.0 (C-N): Aromatic carbon attached to the amino group.
-
δ 130.0 (Ar-CH): Aromatic methine carbon.
-
δ 108.0 (Ar-CH): Aromatic methine carbon.
-
δ 105.0 (Ar-CH): Aromatic methine carbon.
-
δ 101.0 (Ar-CH): Aromatic methine carbon.
-
δ 51.0 (N-CH): Methine carbon of the cyclobutyl group attached to the nitrogen.
-
δ 31.0 (CH₂): Methylene carbons of the cyclobutyl group.
-
δ 15.0 (CH₂): Methylene carbon of the cyclobutyl group.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present.
-
~3300-3400 cm⁻¹ (broad): O-H stretch of the phenolic hydroxyl group.[6][7]
-
~3350 cm⁻¹ (sharp): N-H stretch of the secondary amine.
-
~3000-3100 cm⁻¹: Aromatic C-H stretch.
-
~2850-2950 cm⁻¹: Aliphatic C-H stretch of the cyclobutyl group.
-
~1600, 1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.[7]
-
~1230 cm⁻¹: C-O stretch of the phenol.[8]
-
~1150 cm⁻¹: C-N stretch of the amine.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound.
-
Expected [M+H]⁺: 164.1075 for C₁₀H₁₄NO⁺.
Experimental and Analytical Workflow
The following diagram illustrates the overall workflow from synthesis to characterization.
Caption: Workflow for the synthesis and characterization of 3-(Cyclobutylamino)phenol.
Significance in Drug Discovery
The incorporation of a cyclobutyl moiety into small molecules is a recognized strategy in drug design.[1][2] The rigid, puckered conformation of the cyclobutane ring can introduce favorable structural constraints, leading to enhanced binding affinity and selectivity for biological targets.[2] Furthermore, the three-dimensional nature of the cyclobutyl group can improve physicochemical properties such as solubility and metabolic stability, which are critical for drug development.[1][9]
Phenolic compounds are also known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[10][11][12] The combination of a phenol and a cyclobutylamine in one molecule, as in 3-(Cyclobutylamino)phenol, presents an interesting scaffold for the development of novel therapeutic agents. The synthesis and characterization of this compound are the first crucial steps toward exploring its potential biological activities and its utility as a building block in medicinal chemistry.
Caption: Role of 3-(Cyclobutylamino)phenol in a drug discovery pipeline.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 3-(n-Butylamino)phenol | C10H15NO | CID 11126626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Table 4-2, Physical and Chemical Properties of Phenol - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. docbrown.info [docbrown.info]
- 9. research.vu.nl [research.vu.nl]
- 10. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological activity of phenolic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
